molecular formula C13H15NO4 B049424 (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate CAS No. 120806-96-4

(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B049424
CAS No.: 120806-96-4
M. Wt: 249.26 g/mol
InChI Key: QEQGWOLBDNOSAD-UHFFFAOYSA-N
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Description

(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate is a chemical compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol . This compound is known for its unique stereochemistry and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate typically involves the reaction of a pyrrolidine derivative with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate is used in several scientific research fields:

    Chemistry: As a chiral building block in the synthesis of complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate: Unique due to its specific stereochemistry and functional groups.

    Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate: Lacks the specific stereochemistry of the (2S,4R) isomer.

    Benzoyl-4-hydroxypyrrolidine-2-carboxylate: Similar structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound in stereoselective synthesis and chiral studies .

Properties

IUPAC Name

methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-18-13(17)11-7-10(15)8-14(11)12(16)9-5-3-2-4-6-9/h2-6,10-11,15H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQGWOLBDNOSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120806-96-4
Record name L-Proline, 1-benzoyl-4-hydroxy-, methyl ester, cis
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